((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride
Overview
Description
((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride: is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a methyl group and a hydroxymethyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the morpholine ring. This can be achieved by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Substitution: The morpholine ring is then methylated using methyl iodide or a similar methylating agent under basic conditions.
Hydroxymethylation: The methylated morpholine is further reacted with formaldehyde to introduce the hydroxymethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxymethyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Studies: Used in studies to understand the interaction of morpholine derivatives with biological systems.
Medicine:
Pharmaceuticals: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Drug Delivery: Its solubility properties make it suitable for use in drug delivery systems.
Industry:
Polymer Production: Used as a monomer or additive in the production of specialized polymers.
Coatings: Applied in the formulation of coatings and adhesives due to its chemical stability.
Mechanism of Action
Molecular Targets and Pathways: ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The hydroxymethyl group allows it to form hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Morpholine: The parent compound, lacking the methyl and hydroxymethyl substitutions.
N-methylmorpholine: Similar structure but without the hydroxymethyl group.
2-methylmorpholine: Lacks the hydroxymethyl group but has a similar methyl substitution.
Uniqueness: ((2S,6S)-6-methylmorpholin-2-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxymethyl groups enhances its reactivity and solubility, making it more versatile in various applications compared to its analogs.
Properties
IUPAC Name |
[(2S,6S)-6-methylmorpholin-2-yl]methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5-2-7-3-6(4-8)9-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEYVMOMNKFAEY-GEMLJDPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H](O1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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